molecular formula C12H15N3O B2882728 3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 261349-38-6

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B2882728
CAS RN: 261349-38-6
M. Wt: 217.272
InChI Key: KZVYJIALRIHGLZ-UHFFFAOYSA-N
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Description

“3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a tert-butyl group and an aniline group .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline”, often involves reactions with aryl hydrazides . Another method involves a copper (I)-catalyzed synthesis from tertiary amines .


Molecular Structure Analysis

The molecular structure of “3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline” includes a 1,3,4-oxadiazole ring, a tert-butyl group, and an aniline group . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis and Antitumor Activity : A study by Maftei et al. (2013) involved the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were tested for antitumor activity against a panel of 11 cell lines, with one compound exhibiting significant potency (Maftei et al., 2013).

Anticancer and Structural Analysis

  • Novel Oxadiazoles for Anticancer Activity : Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. These compounds were assessed for in vitro anticancer activity, revealing potent inhibitory effects against certain cell lines (Maftei et al., 2016).

Synthesis for Biological Evaluation

  • Biological Evaluation of Oxadiazole Derivatives : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities. These compounds showed varying degrees of biological activity (Kavitha et al., 2016).

Urease Inhibition and Binding Analysis

  • Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were potent inhibitors of urease enzyme. These compounds demonstrated competitive inhibition and showed promise as therapeutic agents in drug design programs (Nazir et al., 2018).

Antioxidant Activity

  • Antioxidant Properties of Oxadiazoles : Shakir et al. (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. These compounds were evaluated for their antioxidant properties, with some showing significant free-radical scavenging ability (Shakir et al., 2014).

Antimicrobial Activity

  • Antimicrobial Activity of Oxadiazole Derivatives : Synthesized oxadiazole derivatives were tested for their in vitro antibacterial and antifungal activities, exhibiting moderate to good effectiveness against various strains (Kavitha et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

  • Electron-Transporting Material for OLEDs : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, which exhibited high electron mobility and efficiency as electron transporters and hole/exciton blockers in OLEDs. These materials significantly improved device performance (Shih et al., 2015).

Future Directions

The future directions for research on “3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

properties

IUPAC Name

3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYJIALRIHGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

CAS RN

261349-38-6
Record name 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline
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